Pentyl myristate

Antimicrobial QSAR Myristic Acid Derivatives

Pentyl myristate (CAS 10484-35-2), systematically identified as pentyl tetradecanoate, is a long-chain fatty acid ester resulting from the condensation of myristic acid (C14:0) and 1-pentanol. Classified chemically as a myristate ester with the molecular formula C19H38O2 and a molecular weight of 298.5 g/mol, it is recognized for its lipophilic character and stability.

Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
CAS No. 10484-35-2
Cat. No. B087171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl myristate
CAS10484-35-2
Molecular FormulaC19H38O2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCCCCC
InChIInChI=1S/C19H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-17-19(20)21-18-16-6-4-2/h3-18H2,1-2H3
InChIKeyQPXYWTUZRZEUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentyl Myristate (CAS 10484-35-2) Procurement Guide: Technical Specifications and Sourcing Rationale


Pentyl myristate (CAS 10484-35-2), systematically identified as pentyl tetradecanoate, is a long-chain fatty acid ester resulting from the condensation of myristic acid (C14:0) and 1-pentanol [1]. Classified chemically as a myristate ester with the molecular formula C19H38O2 and a molecular weight of 298.5 g/mol, it is recognized for its lipophilic character and stability . This compound occupies a niche within a broader family of fatty esters, where even minor changes to the alcohol moiety can significantly shift a molecule's physicochemical and functional profile. Its procurement is typically considered for specialized research applications in antimicrobial formulation, phase change material (PCM) development, and as a specific analytical reference standard, rather than as a direct drop-in substitute for more common, lower-cost myristate esters.

Why Pentyl Myristate Selection Cannot Be Based on In-Class Generic Equivalence


The assumption that all myristate esters are functionally interchangeable is scientifically unfounded and can lead to critical performance failures in end-use applications. The alcohol-derived moiety of the ester profoundly dictates its physical state, thermal behavior, and biological interaction. For example, isopropyl myristate (IPM), a branched-chain ester, is a well-established, low-viscosity emollient and penetration enhancer used extensively in cosmetics [1]. In stark contrast, linear pentyl myristate exhibits different packing geometry, leading to a distinct melting point and crystallization behavior crucial for thermal management applications [2]. Even among linear analogs, the odd-carbon chain of the pentyl group introduces an 'odd-even effect' in crystallography, resulting in lower phase-change temperatures and enthalpies of fusion compared to esters with shorter or longer linear alcohols. This has been empirically demonstrated in thermal energy storage research, where pentyl esters consistently undercut the melting points of their methyl and decyl counterparts by 5-7 °C [2]. Procurement must therefore be guided by these quantifiable property differences, not merely by the shared myristic acid backbone.

Quantitative Evidence for Pentyl Myristate Differentiation: A Technical Selector's Guide


Antimicrobial Efficacy: Pentyl Myristate Exhibits Comparable Potency to Ciprofloxacin in a QSAR-Optimized Series

In a systematic in vitro study synthesizing and testing a series of myristic acid esters and amides, pentyl myristate demonstrated antibacterial activity comparable to that of the clinical standard, ciprofloxacin, against both Gram-positive and Gram-negative bacteria . While the study established that this level of activity is a general property of the tested myristic acid derivatives, it provides quantitative justification for selecting pentyl myristate for applications where the specific physicochemical properties of the pentyl ester (e.g., its lipophilicity and chain length) are desired synergistically with high antimicrobial performance. The synthesis yielded the target compound at approximately 63%, confirming a viable preparation and purification pathway for procurement of research-grade material .

Antimicrobial QSAR Myristic Acid Derivatives

Phase Change Material (PCM) Suitability: Pentyl Esters Exhibit a Characteristic Low Melting Enthalpy and Supercooling Profile

A comprehensive study on the thermal properties of bio-based fatty esters as PCMs provides class-level evidence for pentyl myristate's unique thermal signature [1]. The research shows that all synthesized pentyl esters, including pentyl myristate, are liquid at room temperature and exhibit phase-change temperatures within the 9 to 41 °C range. Critically, pentyl esters consistently displayed markedly lower melting points (by 5.5–6.6 °C) and lower enthalpies of fusion (ΔH >150 J/g, but consistently the lowest in the series) compared to their methyl and decyl analogs derived from the same fatty acid [2]. This 'odd-even effect' provides a predictable and exploitable differentiation: for applications requiring a lower temperature thermal buffer (e.g., space cooling, electronics thermal management), a pentyl ester like pentyl myristate is the superior choice over a methyl or decyl ester with a higher phase-change trigger.

Phase Change Materials Thermal Energy Storage Fatty Esters

Volatility and Handling Safety: Pentyl Myristate Offers a Distinctly Higher Flash Point and Lower Vapor Pressure Profile Compared to Lower Alcohol Esters

The physical property data sourced from authoritative chemical databases reveals a clear differentiation in handling safety and volatility for pentyl myristate compared to common shorter-chain myristate esters [1]. With a flash point of 167.6 °C and a negligible vapor pressure of 0.0±0.8 mmHg at 25 °C, pentyl myristate is significantly less volatile and presents a lower flammability risk during routine laboratory or pilot-scale handling. This contrasts sharply with isopropyl myristate (IPM), a widely used C17 ester, which, while having a higher boiling point, is often described as a low-viscosity liquid that solidifies around 3 °C and can decompose at elevated temperatures, presenting different handling constraints [2]. For procurement, this profile makes pentyl myristate a preferable candidate for processes requiring elevated-temperature operations or low-volatility organic phases without the complexity of handling highly volatile solvents.

Physical Chemistry Safety Volatility

Application Scenarios for Pentyl Myristate Rooted in Quantitative Differentiation


Targeted Antimicrobial Excipient Development in Topical Formulations

Research groups developing novel topical antimicrobial formulations should select pentyl myristate where a combination of the myristic acid backbone's QSAR-validated, ciprofloxacin-comparable activity and the specific skin permeation profile of a medium-chain linear ester is desired . The compound's experimentally confirmed synthesis route (~63% yield) and established purity analysis methods provide a reliable foundation for iterative formulation design, setting it apart from esters with merely hypothetical or untested activity profiles.

Low-Temperature Latent Heat Storage for Space Cooling and Electronics Thermal Management

In PCM system design for applications requiring thermal buffering in the 10-20 °C range, such as space cooling or electronic device protection, pentyl myristate should be prioritized over its methyl or decyl myristate counterparts [1]. The class-level evidence demonstrates that the odd-carbon pentyl chain systematically lowers the phase-change trigger by 5-7 °C, enabling a thermal management solution that methyl esters, with their higher and narrower melting ranges, cannot satisfy without blending. Its liquid state at room temperature also simplifies encapsulation and integration into heat exchangers.

Precision Chromatographic Analysis and Reference Standard Procurement

Analytical laboratories should procure high-purity pentyl myristate as a quantitative reference standard for reverse-phase HPLC method development, particularly when profiling complex fatty ester mixtures in biofuel, cosmetic, or food matrices. The validated HPLC method using a simple acetonitrile/water/phosphoric acid mobile phase is scalable for both analytical and preparative separations, offering a quantitative tool that directly leverages its unique retention time among closely related myristate esters [2].

Safe-Solvent and Carrier System for High-Throughput Experimentation

For high-throughput chemical synthesis or biological screening facilities, pentyl myristate serves as a safer, low-volatility carrier solvent for hydrophobic active pharmaceutical ingredients (APIs). Its near-zero vapor pressure and elevated flash point (167.6 °C) offer a wider operational safety margin than many common ester solvents, reducing the need for specialized ventilation and fire suppression during automated liquid handling, thereby directly lowering the total cost of ownership for procurement-heavy workflows.

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